

Application Notes and Protocols: Coupling of Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH

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Compound of Interest

Compound Name: Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH

Cat. No.: B12377180

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH is a specialized amino acid derivative that incorporates a cyclopropane moiety. Such constrained dipeptide isosteres are of significant interest in medicinal chemistry for the development of peptidomimetics with improved metabolic stability and defined conformations.^{[1][2][3]} This linker is also utilized in the construction of Antibody-Drug Conjugates (ADCs).^{[4][5][6][7]} The following protocol details a standard procedure for the coupling of the carboxylic acid terminus of this molecule to a primary or secondary amine, a crucial step in the synthesis of more complex peptides or bioconjugates. The protocol employs a widely used and efficient coupling reagent, HATU, in the presence of a non-nucleophilic base, DIPEA.

Experimental Protocol

This protocol describes the coupling of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** to a generic amine-containing compound (R-NH₂).

Materials:

- **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**

- Amine component (R-NH₂)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
- Flash chromatography system

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** (1.0 equivalent).
 - Dissolve the starting material in anhydrous DMF.
 - Cool the solution to 0 °C using an ice bath.
- Activation of the Carboxylic Acid:

- To the cooled solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
- Stir the mixture at 0 °C for 15-30 minutes. This step pre-activates the carboxylic acid.
- Coupling Reaction:
 - In a separate flask, dissolve the amine component (R-NH₂) (1.2 equivalents) in a minimal amount of anhydrous DMF.
 - Add the solution of the amine component dropwise to the pre-activated carboxylic acid solution at 0 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
- Work-up:
 - Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
 - Dry the organic layer over anhydrous Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.
- Characterization:
 - Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table provides a template for recording experimental data and outcomes for the coupling reaction.

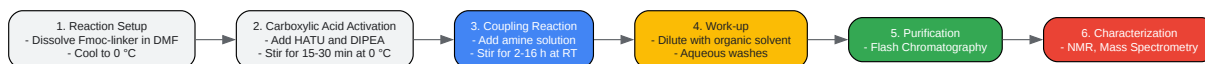
Entry	Fmoc-Gly-NH-CH ₂ -O-Cyclopropane-CH ₂ COOH (Equivalents)	Amine (R-NH ₂) (Equivalents)	Coupling Reagent (Equivalents)	Base (Equivalents)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	1.0	1.2	HATU (1.1)	DIPEA (2.0)	DMF	0 to RT	4	Data to be filled
2	1.0	1.2	HBTU (1.1)	DIPEA (2.0)	DMF	0 to RT	4	Data to be filled
3	1.0	1.2	PyBOP (1.1)	DIPEA (2.0)	DMF	0 to RT	4	Data to be filled
4	1.0	1.2	EDC (1.2) / HOBt (1.2)	NMM (2.0)	DCM/DMF	0 to RT	12	Data to be filled

Abbreviations: HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-

Methylmorpholine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, RT = Room Temperature.

Mandatory Visualization

Experimental Workflow Diagram:



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Caption: Workflow for the coupling of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**.

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